6-叠氮基-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

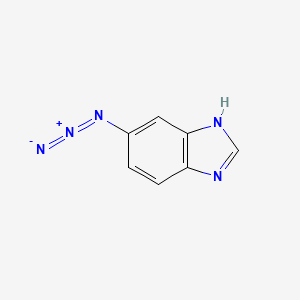

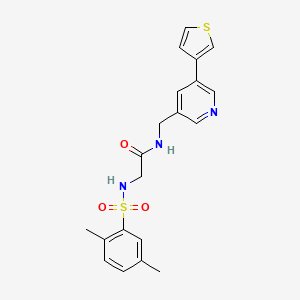

6-Azido-1H-benzimidazole is a chemical compound with the molecular formula C7H5N5 . It is a derivative of benzimidazole, a heterocyclic compound containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Various o-phenylenediamines and N-substituted formamides can be used as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis

The molecular structure of 6-Azido-1H-benzimidazole is characterized by a benzene ring fused to an imidazole ring . The substituents of the benzimidazole ring allow fine tuning of the emission maxima, fluorescence quantum yields, and redox potentials .Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the anti-inflammatory activity .Physical And Chemical Properties Analysis

6-Azido-1H-benzimidazole has a molecular weight of 159.15 . The physical properties of benzimidazole derivatives can be modulated by the introduction of selected donor and acceptor substituents .科学研究应用

1. 在癌症研究中的合成和评估

6-叠氮基-1H-苯并咪唑衍生物已在癌症研究中得到探索。例如,对泛 I 类 PI 3-激酶抑制剂 ZSTK474(其结构与 6-叠氮基-1H-苯并咪唑相似)的研究表明,苯并咪唑环上的取代显着影响该化合物对癌细胞系的效力。具体而言,与在 U87MG 人胶质母细胞瘤肿瘤模型中的 6-氮杂-4-甲氧基类似物相比,6-氨基-4-甲氧基类似物在体外和体内显示出超过 1000 倍的效力增强 (Rewcastle 等,2011)。

2. 抗菌和抗结核剂

苯并咪唑衍生物,包括 6-叠氮基-1H-苯并咪唑,已被合成并评估其抗菌和抗结核活性。一项研究发现,苯并咪唑的新型偶氮衍生物对枯草芽孢杆菌、大肠杆菌和结核分枝杆菌等生物体表现出不同程度的体外抗菌和抗结核效力 (Mohanty 等,2018)。

3. 杀菌剂和驱虫剂应用

苯并咪唑作为杀菌剂和驱虫剂的作用已得到广泛研究。这些化合物,包括 6-叠氮基-1H-苯并咪唑等变体,作为微管装配的特异性抑制剂,在真菌感染和寄生虫感染的治疗中至关重要 (Davidse, 1986)。

4. 纳米技术在合成和药理学中的应用

在纳米技术领域,苯并咪唑衍生物由于其稳定性和生物利用度而被用于改性有机聚合物。这些化合物,包括 6-叠氮基-1H-苯并咪唑,具有多种药理学应用,例如抗糖尿病、抗癌和抗病毒特性 (El-Sayed 等,2021)。

5. 抗癌剂开发

6-叠氮基-1H-苯并咪唑衍生物已被合成并评估为潜在的抗癌剂。例如,某些衍生物对人类肿瘤细胞系表现出选择性细胞毒性,表明它们作为抗癌剂的潜力 (Romero-Castro 等,2011)。

属性

IUPAC Name |

6-azido-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-11-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLNGOREBREUGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-azido-1H-1,3-benzodiazole | |

CAS RN |

34594-87-1 |

Source

|

| Record name | 6-azido-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide](/img/structure/B2977849.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977855.png)

![2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2977856.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2977859.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2977866.png)